N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide
Description
This compound features an ethanediamide (oxamide) core bridging two distinct moieties:
- Benzodioxolylmethyl group: A 1,3-benzodioxole (methylenedioxyphenyl) substituent, known for enhancing metabolic stability and bioavailability in pharmaceuticals due to its electron-rich aromatic system .
- Bithiophenethyl group: A 2,2'-bithiophene unit attached via an ethyl linker.
The oxamide linker is critical for hydrogen bonding and conformational rigidity, which are advantageous in enzyme inhibition .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-19(20(24)22-11-13-3-5-15-16(10-13)26-12-25-15)21-8-7-14-4-6-18(28-14)17-2-1-9-27-17/h1-6,9-10H,7-8,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVKEGYCWNKJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(S3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features and biological activities of the target compound with similar analogs:
Key Observations:
- Benzodioxole vs. Biphenyl : The benzodioxole group (target compound, QOD, Compound 162) improves metabolic stability compared to biphenyl (ICD), which may exhibit higher oxidative susceptibility .
- Bithiophene vs.
- Sulfonamide vs. Oxamide Linkers : Compound 162’s sulfonamide linker confers acidity (pKa ~3–4), whereas the oxamide in the target compound and QOD allows for dual hydrogen bonding, critical for protease active-site binding .
Notes:
- EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) is widely used for oxamide synthesis, as seen in QOD .
- Sulfonylation (Compound 162) achieves higher yields due to the electrophilic nature of sulfonyl chlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
